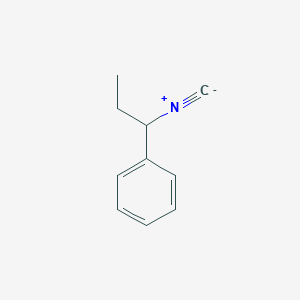

1-Phenylpropyl isocyanide

Description

Historical Perspectives and Foundational Discoveries of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 with the first synthesis of allyl isocyanide by Lieke. kirj.eerkmvccrahara.org However, for nearly a century, the field saw limited progress, with only a handful of isocyanides known and few reactions described. kirj.ee A significant turning point came in 1958 when Ivar Ugi and his colleagues developed effective methods for synthesizing isocyanides through the dehydration of formamides. kirj.eerkmvccrahara.org This breakthrough made isocyanides much more accessible and catalyzed a surge in research.

Ugi's contributions were pivotal, particularly his development of the four-component reaction (Ugi reaction), which allows for the one-pot synthesis of complex molecules from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. kirj.eesorbonne-universite.fr This reaction, along with the earlier discovered Passerini three-component reaction, showcased the immense potential of isocyanides in constructing diverse molecular scaffolds. typeset.ionih.gov The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from the mold Penicillium notatum, revealing the presence of this functional group in nature. e-bookshelf.de

The Contemporary Role of Isocyanides in Advanced Organic Synthesis Research

In modern organic synthesis, isocyanides are highly valued as versatile building blocks. wikipedia.org Their unique electronic structure, characterized by a carbon atom that can act as both a nucleophile and an electrophile, allows them to participate in a wide array of chemical transformations. rkmvccrahara.orgensta-paris.fr This dual reactivity is the cornerstone of their utility in multicomponent reactions (MCRs), which are cornerstones of modern drug discovery and materials science. nih.govfrontiersin.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are celebrated for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. rsc.orgfrontiersin.org These reactions are instrumental in creating libraries of complex molecules, which are essential for high-throughput screening in the search for new pharmaceuticals. frontiersin.org Beyond MCRs, isocyanides are involved in cycloadditions, α-additions, and as ligands in organometallic chemistry, further broadening their synthetic applications. wikipedia.orgensta-paris.frresearchgate.net The ability to fine-tune the reactivity of the isocyanide group by altering its nitrogen substituent makes it an exceptionally adaptable tool for synthetic chemists. researchgate.net

The Academic Significance and Research Focus on 1-Phenylpropyl Isocyanide within Modern Chemical Science

1-Phenylpropyl isocyanide belongs to the class of α-substituted phenethyl or phenylpropyl isocyanides, which are of significant interest in stereoselective synthesis. typeset.ioe-bookshelf.de The primary academic importance of 1-Phenylpropyl isocyanide lies in its application as a chiral building block in multicomponent reactions. e-bookshelf.de

The standard synthesis of chiral isocyanides like 1-Phenylpropyl isocyanide typically involves a two-step process starting from the corresponding chiral amine: formylation followed by dehydration. typeset.io This accessibility allows for its use in creating complex molecules with specific three-dimensional arrangements, a critical aspect in the development of pharmacologically active compounds.

The research focus on compounds like 1-Phenylpropyl isocyanide is driven by the demand for enantiomerically pure substances in medicinal chemistry. Its use in isocyanide-based multicomponent reactions allows for the introduction of a stereocenter, leading to the synthesis of diverse and complex structures, such as peptide mimetics and heterocyclic compounds, with high stereoselectivity. e-bookshelf.de For instance, chiral isocyanides are employed in the synthesis of hemiasterlin (B1673049) analogues, which are compounds with notable cytotoxic activity. rsc.org

Table 1: Physicochemical Properties of Related Isocyanide Compounds

| Property | Phenyl isocyanide | (R)-(+)-1-Phenylpropyl isocyanate* |

| Molecular Formula | C₇H₅N | C₁₀H₁₁NO |

| Molecular Weight | 103.12 g/mol nih.gov | 161.20 g/mol alfa-chemistry.com |

| CAS Number | 931-54-4 nih.gov | 164033-11-8 alfa-chemistry.com |

| Boiling Point | 61-62 °C/21 mmHg georganics.sk | Not available |

| Appearance | Colorless liquid georganics.sk | Not available |

| Note: Data for the related compound (R)-(+)-1-Phenylpropyl isocyanate is included for comparative purposes due to the limited availability of specific data for 1-Phenylpropyl isocyanide. |

Table 2: Spectroscopic Data of Phenyl Isocyanide

| Spectroscopy | Data |

| IR (Infrared) | Strong absorption in the range of 2165–2110 cm⁻¹ is characteristic of the isocyanide group. wikipedia.org |

| ¹³C NMR | The isocyanide carbon typically appears in the range of 156-170 ppm. |

| ¹H NMR | Data is specific to the full structure of the molecule. |

| Note: General spectroscopic features for the isocyanide functional group are presented. Specific data for Phenyl isocyanide can be found in spectral databases. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanopropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDBZBWFGKHKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Multicomponent Reaction Mcr Studies Involving 1 Phenylpropyl Isocyanide

Mechanistic Investigations of Isocyanide-Based MCRs

The reactivity of the isocyanide functional group, characterized by its dual nucleophilic and electrophilic nature, is central to its role in MCRs. nih.gov Mechanistic studies of reactions involving 1-phenylpropyl isocyanide are rooted in the fundamental principles governing well-known isocyanide-based MCRs.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.gov The reaction is typically exothermic and completes rapidly, often in polar aprotic solvents like DMF, though alcohols such as methanol (B129727) are also effective. mdpi.com

The established mechanism proceeds through several reversible steps, driven to completion by an irreversible Mumm rearrangement. mdpi.com The process begins with the condensation of the amine and the aldehyde (or ketone) to form an imine. The carboxylic acid then protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide, such as 1-phenylpropyl isocyanide. This step generates a highly reactive nitrilium intermediate. The carboxylate anion then adds to this intermediate, forming an O-acyl-isoamide adduct. The final, irreversible step is the Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen atom, which yields the stable α-acylamino amide product. nih.govmdpi.com

The versatility of the Ugi reaction allows for the creation of large chemical libraries by varying the four components. mdpi.com Using 1-phenylpropyl isocyanide as a fixed component, a diverse range of products can be synthesized by altering the other three reactants.

Illustrative Ugi Reaction Components with 1-Phenylpropyl Isocyanide

| Aldehyde/Ketone | Amine | Carboxylic Acid | Potential Product Type |

| Benzaldehyde | Benzylamine | Acetic Acid | Substituted Dipeptide Mimetic |

| Acetone | Aniline | Benzoic Acid | α,α-Disubstituted Amino Acid Derivative |

| Cyclohexanone | Cyclohexylamine | Propionic Acid | Complex Peptidomimetic Scaffold |

| Isobutyraldehyde | 2-Azidobenzylamine | Formic Acid | Precursor for Fused Heterocycles |

Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) is the first-described isocyanide-based MCR. wikipedia.orgorganic-chemistry.org It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to directly form an α-acyloxy amide. organic-chemistry.org The reaction is typically conducted in aprotic solvents at high concentrations. organic-chemistry.org

Two primary mechanisms have been proposed, depending on the solvent conditions. In aprotic, non-polar solvents, a concerted mechanism is favored, where a hydrogen-bonded cluster of the carbonyl compound and carboxylic acid reacts in a single step with the isocyanide. wikipedia.orgrsc.org In polar solvents, an ionic mechanism is more likely, which begins with the protonation of the carbonyl component, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate. wikipedia.org This intermediate is then trapped by the carboxylate anion, and a subsequent acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product. nih.govwikipedia.org 1-Phenylpropyl isocyanide can readily participate as the isocyanide component in this transformation.

Illustrative Passerini Reaction Components with 1-Phenylpropyl Isocyanide

| Aldehyde/Ketone | Carboxylic Acid | Potential Product Type |

| Formaldehyde | Acetic Acid | α-Acyloxy N-(1-phenylpropyl)acetamide |

| Benzaldehyde | Benzoic Acid | α-Benzoyloxy-N-(1-phenylpropyl)benzamide |

| Acetone | Trifluoroacetic Acid | α-Trifluoroacetoxy-N-(1-phenylpropyl)isobutyramide |

A common, critical feature of both the Ugi and Passerini reactions is the formation of a highly reactive nitrilium ion intermediate. nih.govwikipedia.org This species is generated following the nucleophilic addition of the isocyanide carbon to an electrophilic carbon—either the iminium ion in the Ugi reaction or the protonated/activated carbonyl in the Passerini reaction. nih.gov

The resulting nitrilium ion is a potent electrophile. In the standard Ugi and Passerini pathways, it is trapped by the carboxylate anion. nih.govnih.gov However, the high reactivity of this intermediate allows it to be intercepted by a wide variety of other nucleophiles when they are present. This reactivity is the basis for many advanced MCR variants, where alternative nucleophiles such as water, phenols, thiols, or azide (B81097) can trap the nitrilium ion, leading to a diverse array of products beyond the classical α-acylamino amides or α-acyloxy amides. mdpi.com The stability and reactivity of the nitrilium ion derived from 1-phenylpropyl isocyanide would follow these general principles, enabling its participation in a broad spectrum of MCRs.

The final step of the canonical Ugi and Passerini reactions is the Mumm rearrangement, an intramolecular acyl transfer that stabilizes the reaction adduct. mdpi.com However, other rearrangements can occur by modifying the reaction components. A key example is the Smiles rearrangement, which can be observed in the Ugi-Smiles and Passerini-Smiles reactions. mdpi.com

In these variants, the carboxylic acid component is replaced by an electron-deficient phenol (B47542). nih.gov After the formation of the nitrilium ion and its subsequent trapping by the phenoxide, the reaction culminates in a Smiles rearrangement instead of a Mumm rearrangement. mdpi.com This intramolecular nucleophilic aromatic substitution (SNAr) involves the attack of the amide nitrogen (in Ugi-Smiles) or alkoxide oxygen (in Passerini-Smiles) onto the activated aromatic ring of the phenol, leading to the formation of N-aryl or O-aryl products, respectively. This strategy significantly expands the structural diversity accessible through isocyanide-based MCRs.

Exploration of Reactant Scope and Structural Diversity in MCRs Utilizing 1-Phenylpropyl Isocyanide

The modular nature of MCRs allows for the synthesis of complex heterocyclic structures by strategically choosing reactants with appropriate functional groups. Isocyanides like 1-phenylpropyl isocyanide are instrumental in building these scaffolds.

Carbazole (B46965) frameworks are important structural motifs in many natural products and biologically active molecules. rsc.orgresearchgate.net Multicomponent reactions offer an efficient and atom-economical pathway for their synthesis. A notable example is the catalyst-free, three-component reaction for constructing polyfunctionalized cyclo[b]fused carbazoles in aqueous media. rsc.orgresearchgate.netrsc.org

This reaction involves a 2-alkenyl aryl isocyanide, an aldehyde, and a cyclic diketone. researchgate.net The proposed mechanism involves a sequence of reactions: a Knoevenagel condensation between the aldehyde and the diketone, followed by a [4+1] cycloaddition with the isocyanide, an intramolecular Diels-Alder reaction, and subsequent C-O bond scission and elimination to yield the aromatized carbazole system. researchgate.net This cascade process can create up to six rings and twelve C-C bonds in a single pot with water as the only byproduct. rsc.org Isocyanides bearing an aromatic group, such as 1-phenylpropyl isocyanide, are suitable substrates for related transformations.

Another powerful MCR for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction, which can be used to synthesize carbazolyl imidazo[1,2-a]pyridines from a carbazole aldehyde, an aminopyridine, and an isocyanide. sciforum.net These methods highlight the power of isocyanide-based MCRs to rapidly build complex, polycyclic systems.

Formation of N-Aryl Carboxamide and N-Arylamino Thiocarboxamide Derivatives

The synthesis of carboxamide derivatives is a hallmark of isocyanide-based multicomponent reactions, most notably the Ugi and Passerini reactions. These reactions provide a convergent and efficient pathway to complex amide structures.

The Ugi four-component reaction (U-4CR) brings together a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The reaction mechanism is initiated by the formation of an imine from the aldehyde and amine. This is followed by the nucleophilic addition of the isocyanide to the protonated imine (iminium ion), generating a nitrilium ion intermediate. This reactive intermediate is then trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final bis-amide product. wikipedia.org The Ugi reaction is highly versatile, tolerating a wide range of substituents on all four components. beilstein-journals.org

The Passerini three-component reaction (P-3CR) , the first isocyanide-based MCR discovered, reacts a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through the formation of a hydrogen-bonded adduct between the carbonyl and carboxylic acid, which then undergoes α-addition with the isocyanide to form an intermediate that rearranges to the final product. wikipedia.orgorganic-chemistry.org

For the specific synthesis of N-Aryl Carboxamide derivatives, a notable variant is the Ugi-Smiles reaction, where the carboxylic acid component is replaced by a phenol derivative. wikipedia.org This modification leads to the formation of N-aryl carboxamides through a final Smiles rearrangement step instead of the typical Mumm rearrangement. wikipedia.org

The synthesis of N-Arylamino Thiocarboxamide derivatives can be achieved by employing thiocarboxylic acids as the acidic component in Ugi-type reactions. The reaction proceeds analogously to the standard Ugi reaction, with the thiocarboxylate trapping the nitrilium ion intermediate, ultimately leading to the formation of a thioamide bond in the final product. beilstein-journals.org

Stereoselective Outcomes in Isocyanide-Based Multicomponent Reactions

The use of chiral reactants in MCRs offers the potential for stereoselective synthesis, a critical aspect of modern drug discovery and natural product synthesis. The stereochemical outcome of MCRs involving chiral isocyanides like 1-phenylpropyl isocyanide is a subject of significant investigation.

The use of enantiomerically pure isocyanides can, in principle, control the absolute configuration of the isocyanide-bearing stereocenter and potentially induce diastereoselectivity at newly formed stereocenters. e-bookshelf.de However, in practice, the stereocenter on the isocyanide component often exerts only weak influence on the stereochemical course of the reaction. e-bookshelf.de Specifically for α-substituted phenethyl or phenylpropyl isocyanides, the results regarding diastereoselection in multicomponent reactions have often been described as disappointing. e-bookshelf.de This is generally attributed to the significant distance between the pre-existing stereocenter on the isocyanide and the new one being formed during the reaction. e-bookshelf.de The lack of rigidity and the multiple rotatable bonds can diminish the effective transfer of stereochemical information.

For instance, in many Ugi reactions, even when multiple chiral components are used, little to no diastereoselectivity is observed at the newly formed stereocenter. beilstein-journals.org While some success has been achieved using chiral amines or chiral cyclic imines, the use of chiral isocyanides alone is frequently insufficient to achieve high levels of diastereomeric excess. beilstein-journals.org

Innovative Methodologies in MCRs

To enhance the efficiency, applicability, and environmental friendliness of MCRs, innovative methodologies such as solid-phase synthesis and catalyst-free aqueous reactions have been developed.

Solid-Phase Multicomponent Reactions

Solid-phase organic synthesis (SPOS) has been successfully coupled with isocyanide-based MCRs to streamline the synthesis of compound libraries. mdpi.comnih.gov In this approach, one of the reactants is attached to an insoluble polymer resin. The reaction proceeds with the other components in the solution phase. After the reaction, the resin-bound product can be easily separated from excess reagents and soluble by-products by simple filtration and washing. The final product is then cleaved from the resin. mdpi.com

The main advantages of using a solid-phase approach for MCRs include:

Simplified Purification: The ability to remove unreacted starting materials and by-products through simple washing steps significantly accelerates the purification process. mdpi.com

Library Synthesis: SPOS is highly amenable to automation and parallel synthesis, making it an ideal platform for generating large and diverse libraries of compounds for high-throughput screening. e-bookshelf.demdpi.com

Odor Mitigation: Isocyanides are known for their potent and unpleasant odors. Attaching the isocyanide component to a solid support can help mitigate this issue. mdpi.com

The Ugi reaction is the most frequently employed MCR in solid-phase synthesis. mdpi.comnih.gov Any of the four components can, in principle, be immobilized on the resin. For example, resin-bound isocyanides have been developed and used in Ugi reactions to produce libraries of α-acylamido carboxamides. mdpi.com This methodology provides a powerful tool for drug discovery and the development of new biologically active molecules. mdpi.comnih.gov

Catalyst-Free Aqueous Mediated Multicomponent Reactions

The development of environmentally benign synthetic methods is a central goal of green chemistry. In this context, performing multicomponent reactions in water as a solvent and without the need for a catalyst is highly desirable. rsc.orgrsc.org Water is an inexpensive, non-toxic, and non-flammable solvent, and catalyst-free conditions reduce costs and simplify product purification by eliminating catalyst removal steps. rsc.org

Several isocyanide-based MCRs have been successfully performed in aqueous media, often without the need for a catalyst. rsc.orgrsc.org These reactions can proceed smoothly, providing products in high yields. rsc.org The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can sometimes accelerate reaction rates compared to conventional organic solvents. The hydrophobic effect can also play a role by bringing the organic reactants together in the aqueous environment.

The successful implementation of catalyst-free, aqueous-mediated MCRs represents a significant step towards more sustainable chemical synthesis. rsc.orgrsc.org This approach has been applied to develop efficient and atom-economical syntheses of various complex molecules and heterocyclic scaffolds. rsc.org

Organometallic Chemistry and Catalysis with 1 Phenylpropyl Isocyanide Ligands

Coordination Chemistry of Isocyanide Ligands in Transition Metal Complexes

Isocyanides (or isonitriles, R-N≡C) are versatile ligands in organometallic chemistry, acting as structural and electronic analogues to carbon monoxide (CO). mdpi.com Their utility stems from the ability to tune their steric and electronic properties by varying the organic substituent (R), which in this context is the 1-phenylpropyl group.

The bonding of an isocyanide ligand to a transition metal is characterized by a combination of σ-donation and π-acceptance (also known as π-back-bonding), a mechanism that is also descriptive of metal-carbonyl bonds. nih.gov The terminal carbon atom of the isocyanide possesses a lone pair of electrons, which it donates to an empty d-orbital on the metal center, forming a σ-bond. acs.org Simultaneously, filled d-orbitals on the metal can donate electron density back into the empty π* antibonding orbitals of the isocyanide ligand, forming a π-bond. acs.orgwikipedia.org

This dual bonding mechanism has several consequences:

Bond Strength: σ-donation strengthens the metal-carbon bond, while π-back-bonding also contributes to its strength. The effect on the internal C≡N bond is more complex: σ-donation tends to strengthen it, whereas π-back-bonding populates antibonding orbitals, thereby weakening it. nih.govnih.gov

Electronic Properties: Compared to carbon monoxide, most alkyl and aryl isocyanides are considered stronger σ-donors and weaker π-acceptors. wikipedia.orguleth.ca This is because the highest occupied molecular orbital (HOMO) of an isocyanide, which is responsible for σ-donation, is more antibonding in character than that of CO. uleth.ca The π-acceptor capability can be influenced by the substituent on the nitrogen atom; electron-withdrawing groups enhance π-acceptance. mdpi.comacs.org

Spectroscopic Signature: The balance between σ-donation and π-back-bonding can be probed using infrared (IR) spectroscopy. The stretching frequency of the C≡N bond (νC≡N) is a sensitive indicator of the electronic environment. wikipedia.org In complexes where σ-donation is dominant, the νC≡N band shifts to a higher frequency compared to the free ligand. Conversely, in electron-rich metal complexes where π-back-bonding is significant, the νC≡N frequency decreases. nih.govwikipedia.org

The steric profile of an isocyanide ligand is dictated by the size of the organic substituent. While the C-N-C linkage is typically linear, allowing for the formation of complexes with high coordination numbers, bulky substituents like the 1-phenylpropyl group can influence the number of ligands that can coordinate to a metal center and the reactivity of the resulting complex. wikipedia.orglibretexts.org

Metal-isocyanide complexes exhibit a wide range of coordination numbers and geometries, often mirroring those of their metal carbonyl counterparts. wikipedia.org Common geometries include linear, tetrahedral, square planar, and octahedral, depending on the metal, its oxidation state, and the steric and electronic properties of the ligands. libretexts.orglumenlearning.com

A key structural feature of terminal isocyanide ligands is the M-C-N angle. In the absence of significant π-back-bonding, this angle is expected to be close to 180°. However, in electron-rich metal complexes where back-donation is substantial, the M-C-N angle often deviates from linearity and can be significantly bent. wikipedia.org This bending is a direct consequence of the population of the ligand's π* orbitals.

In addition to terminal coordination, isocyanide ligands can also act as bridging ligands between two or more metal centers. In such cases, the isocyanide ligand is always bent. wikipedia.org The coordination geometry around the metal center is determined not only by the number of ligands but also by d-electron effects and steric constraints imposed by the ligands. libretexts.org For instance, bulky ligands can favor complexes with lower coordination numbers. libretexts.org

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry. The rational design of chiral ligands is crucial for achieving high enantioselectivity. nih.gov Isocyanides containing stereogenic centers, such as (R)- or (S)-1-phenylpropyl isocyanide, are valuable building blocks for creating chiral environments around a metal catalyst.

Several design concepts are employed for chiral ligands:

C₂-Symmetry: Ligands with a C₂ axis of rotation are often used because they reduce the number of possible diastereomeric catalyst-substrate complexes, which can simplify the reaction pathways and lead to higher enantioselectivity. nih.govscispace.com

Non-symmetrical Ligands: More recently, non-symmetrical ligands (e.g., P,N-ligands) have proven highly effective. nih.gov These ligands can create electronic asymmetry at the metal center due to the different trans-influences of the coordinating atoms (e.g., phosphorus vs. nitrogen), which can be a powerful tool for stereochemical control. scispace.com

Planar and Axial Chirality: Beyond traditional carbon-centered chirality, isocyanide-based ligands have been instrumental in constructing scaffolds with planar chirality (e.g., in ferrocene derivatives) and axial chirality. beilstein-journals.orgbeilstein-journals.org

A notable example is the palladium-catalyzed enantioselective reaction between ferrocene-derived vinyl isocyanides and aryl iodides, which utilizes a chiral phosphoramidite ligand to generate planar chiral pyridoferrocenes with high enantiomeric excess. beilstein-journals.orgbeilstein-journals.org This highlights how the combination of a chiral auxiliary ligand with a prochiral isocyanide substrate can lead to highly efficient asymmetric transformations. beilstein-journals.org

Transition Metal-Catalyzed Transformations Utilizing 1-Phenylpropyl Isocyanide

The unique reactivity of the isocyanide functional group makes it a valuable C1 building block in a variety of transition metal-catalyzed reactions. nih.gov The 1-phenylpropyl isocyanide ligand can participate in these transformations, with its chiral nature offering opportunities for asymmetric synthesis.

Palladium is one of the most versatile metals in catalysis, promoting a vast array of organic transformations, including cross-coupling, C-H activation, and cyclization reactions. mdpi.comnih.govnobelprize.org Isocyanides are excellent reaction partners in palladium catalysis due to their ability to readily insert into palladium-carbon and palladium-heteroatom bonds. nih.gov

A fundamental reaction of isocyanides in palladium catalysis is the 1,1-migratory insertion into a Pd(II)-R bond. nih.gov This step forms a palladium-imidoyl complex (Pd-C(R)=NR'), which is a key intermediate in numerous catalytic cycles. nih.gov

The general catalytic cycle for such an imidoylation process typically involves:

Oxidative Addition: An organic halide or pseudohalide (R-X) reacts with a Pd(0) complex to form an organopalladium(II) species (R-Pd-X). nih.gov

Isocyanide Insertion: The isocyanide ligand coordinates to the palladium center and subsequently inserts into the R-Pd bond, resulting in the formation of an imidoyl palladium complex. nih.gov

Further Reaction: This imidoyl intermediate can then undergo various transformations, such as:

Transmetalation with an organometallic reagent (R''-M), followed by reductive elimination to yield an imine (R-C(R'')=NR'). nih.gov

Reaction with a nucleophile , leading to a variety of functionalized products. nih.gov

Intramolecular reactions , such as C-H activation or cyclization, to form heterocyclic structures. nih.govrsc.org

Reductive Elimination/β-Hydride Elimination: The final step releases the organic product and regenerates the active Pd(0) catalyst, closing the cycle. nih.gov

These palladium-catalyzed isocyanide insertion reactions provide efficient pathways to synthesize a wide range of nitrogen-containing compounds, including imines, amides (after hydrolysis), amidines, and various N-heterocycles. nih.govresearchgate.net The use of a chiral isocyanide like 1-phenylpropyl isocyanide in these reactions can impart stereochemical information to the final product, making it a valuable tool in asymmetric synthesis.

Table of Compounds

Gold(I) Isocyanide Catalysis in Alkyne Hydration

Gold(I) complexes have emerged as powerful catalysts for the hydration of alkynes, a fundamental transformation in organic synthesis. Isocyanide ligands are effective in stabilizing the cationic gold(I) center, which is believed to be the active catalytic species. nih.govsemanticscholar.orgresearchgate.netresearchgate.net An effective method utilizing gold(I) isocyanide complexes for the conversion of various alkynes to the corresponding ketones has been developed, with the process proceeding smoothly at room temperature to produce high yields. nih.govsemanticscholar.orgresearchgate.net The catalytic center is the isocyanide-Au(I) cation. nih.govresearchgate.net Theoretical studies suggest a direct hydration mechanism by water. nih.govresearchgate.net

While general gold(I) isocyanide systems are well-studied, specific data focusing on 1-phenylpropyl isocyanide is limited. However, related studies with other isocyanide ligands provide insight into the expected reactivity. For instance, the hydration of phenylacetylene catalyzed by a generic [Au(isocyanide)Cl] complex in the presence of a silver salt co-catalyst typically proceeds with high efficiency.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | [Au(CNR)Cl]/AgSbF6 | Dioxane/H2O | 25 | >95 | nih.govsemanticscholar.orgresearchgate.net |

| 1-Octyne | [Au(CNR)Cl]/AgSbF6 | Dioxane/H2O | 25 | >95 | nih.govsemanticscholar.orgresearchgate.net |

Note: "CNR" represents a generic isocyanide ligand, as specific data for 1-phenylpropyl isocyanide was not available.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective alternative to palladium for a range of transformations. Isocyanide ligands have been shown to be effective in modulating the reactivity of nickel catalysts.

A notable application of isocyanides in nickel catalysis is the [5+1] benzannulation of cyclopropenes. This reaction provides a direct route to aniline derivatives. The use of an N-heterocyclic carbene (NHC) ligated nickel(II) catalyst has been reported to enable this transformation. nih.govresearchgate.netdoaj.org The isocyanide plays a crucial role as one of the reactants in this cycloaddition. The desired cross-reactivity is cooperatively controlled by the high reactivity of the cyclopropene, the sterically bulky N-heterocyclic carbene, and the strong coordination ability of the isocyanide. nih.gov While the general reaction has been described, specific examples and detailed data for 1-phenylpropyl isocyanide are not explicitly provided in the available literature.

Nickel-catalyzed Kumada coupling provides a powerful method for the formation of carbon-carbon bonds. The use of chiral ligands can induce diastereoselectivity in these reactions. While nickel pincer complexes have been shown to catalyze diastereoselective alkyl-alkyl Kumada coupling reactions with excellent selectivity, the specific use of 1-phenylpropyl isocyanide as a ligand in this context is not well-documented. nih.govresearchgate.net

Copper Catalysis (e.g., Esterification, Cyclopropanation)

Copper-catalyzed reactions are fundamental in organic synthesis, and the formation of cyclopropanes is a key transformation. While the direct use of 1-phenylpropyl isocyanide in copper-catalyzed esterification is not extensively documented in dedicated studies, its potential role as a ligand in related transformations like cyclopropanation can be inferred from established mechanisms.

Copper-catalyzed cyclopropanation typically involves the reaction of an alkene with a carbene precursor, most commonly a diazo compound or a related surrogate like a phenyliodonium ylide. organic-chemistry.org The catalyst, often a copper(I) salt or complex, reacts with the carbene precursor to generate a highly reactive copper-carbene intermediate. This intermediate then transfers the carbene moiety to the alkene to form the cyclopropane ring. The choice of ligand is crucial as it modulates the stability, reactivity, and selectivity of the copper catalyst.

The general mechanism proceeds as follows:

Formation of Copper-Carbene: The copper catalyst reacts with the diazo compound (R¹R²CN₂) to form a metal-carbene species, with the expulsion of dinitrogen.

Carbene Transfer: The copper-carbene attacks the alkene, leading to the formation of the cyclopropane ring through a concerted but often asynchronous pathway. nih.gov

Catalyst Regeneration: The catalyst is regenerated and can enter another catalytic cycle.

Although phosphines and nitrogen-based ligands are most common, isocyanides can also serve as ligands in such systems. A ligand like 1-phenylpropyl isocyanide could influence the catalytic activity by tuning the electronic properties of the copper center, thereby affecting the rate and selectivity of the cyclopropanation.

Below is a table showing representative results for copper-catalyzed cyclopropanation of styrene with various carbene precursors, illustrating the versatility of such systems.

| Carbene Precursor | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| Ethyl diazoacetate | CuOTf | Styrene | 85 | 75:25 |

| Methyl Diazo(trimethylsilyl)acetate | CuOTf | Styrene | 92 | 65:35 |

| Dimethyl malonate phenyliodonium ylide | Cu(acac)₂ | DCE | 75 | N/A |

Data is representative of typical copper-catalyzed cyclopropanation reactions and does not specifically involve 1-phenylpropyl isocyanide as a ligand.

Metal-Hydride Hydrogen Atom Transfer (MHAT) Reactions with Unactivated Alkenes

Metal-Hydride Hydrogen Atom Transfer (MHAT) has become a powerful strategy for the hydrofunctionalization of unactivated alkenes, proceeding through carbon-centered radical intermediates under mild conditions. wikipedia.orgnih.gov This method offers a complementary approach to traditional polar or pericyclic reactions. shenvilab.org The process is initiated by the transfer of a hydrogen atom from a metal-hydride complex (often derived from earth-abundant metals like cobalt, iron, or manganese) to an alkene, generating a radical at the more substituted carbon (Markovnikov selectivity). rsc.orgnih.gov

Isocyanides have been successfully employed as acceptor groups in MHAT coupling reactions. In this context, the isocyanide functional group of a molecule like 1-phenylpropyl isocyanide can participate in intramolecular cyclization following the initial MHAT event. The reaction of an alkene tethered to an isocyanide moiety with a metal-hydride catalyst generates a carbon-centered radical, which then attacks the isocyanide carbon to form a new C-C bond and a nitrogen-centered radical, ultimately leading to the formation of various nitrogen-containing heterocycles.

This methodology allows for the synthesis of complex structures from simple starting materials. For instance, isocyanide-containing alkene precursors can be converted into phenanthridines, isoquinolines, and indoles.

| Alkene Precursor Type | Isocyanide Acceptor | Catalyst System (Typical) | Product Heterocycle | Representative Yield (%) |

|---|---|---|---|---|

| 2-Isocyanobiphenyl derivative | Aryl Isocyanide | Co(acac)₂, PhSiH₃, TBHP | Phenanthridine | 74 |

| o-alkenylphenyl isocyanide | Aryl Isocyanide | Co(acac)₂, PhSiH₃, TBHP | Isoquinoline | 86 |

| N-alkenyl-o-isocyanoaniline | Aryl Isocyanide | Co(acac)₂, PhSiH₃, TBHP | Indole | 65-78 |

This table illustrates the utility of the isocyanide group as a radical acceptor in MHAT reactions for the synthesis of various heterocycles.

Mechanistic Elucidation of Catalytic Cycles

Understanding the fundamental steps of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For reactions involving 1-phenylpropyl isocyanide, this involves studying key organometallic processes such as oxidative addition, reductive elimination, and migratory insertion.

Investigations of Oxidative Addition, Reductive Elimination, and Migratory Insertion Pathways

Isocyanide insertion reactions, particularly those catalyzed by palladium, are powerful methods for forming C-C and C-N bonds. nih.gov A typical catalytic cycle begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, such as Pd(0). This is followed by a crucial 1,1-migratory insertion of the isocyanide into the newly formed metal-carbon bond. The cycle is completed by reductive elimination, which forms the final product and regenerates the active catalyst.

The general cycle for a palladium-catalyzed imidoylative cross-coupling reaction is as follows:

Oxidative Addition: An aryl halide (Ar-X) adds to the Pd(0) complex to form an aryl-palladium(II) intermediate.

Isocyanide Insertion: The isocyanide ligand undergoes a 1,1-migratory insertion into the Pd-Ar bond, yielding an imidoyl-palladium complex. This step is characteristic of isocyanides and is central to their utility in these transformations. nih.gov

Transmetalation/Nucleophilic Attack: The imidoyl-palladium intermediate can then react with a suitable coupling partner, often an organometallic reagent (transmetalation) or a nucleophile.

Reductive Elimination: The final product is released from the metal center through reductive elimination, which regenerates the Pd(0) catalyst.

These mechanistic steps have been investigated through kinetic studies, isolation of intermediates, and computational modeling to understand the factors that control the reaction's efficiency and selectivity.

Computational Modeling of Transition States and Reaction Energetics in Catalysis

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov It allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products along a reaction pathway. escholarship.orgnsf.gov This provides a detailed energy profile of the catalytic cycle, helping to identify the rate-determining step and understand the factors that control selectivity.

For catalytic cycles involving 1-phenylpropyl isocyanide, computational modeling can be used to:

Determine Reaction Pathways: By comparing the activation energies of different possible pathways (e.g., migratory insertion vs. other side reactions), the most likely mechanism can be determined.

Analyze Transition State Structures: Examining the geometry of a transition state reveals the key interactions between the catalyst, substrates, and ligands at the point of bond formation or cleavage. acs.org

A typical calculated energy profile for a catalytic step shows the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products through a transition state (TS). The height of the energy barrier (ΔG‡) from the reactant complex to the transition state determines the rate of that step.

Stereochemical Control and Enantioselectivity in Catalytic Systems

Achieving high levels of stereochemical control is a central goal in modern catalysis. In reactions that create new stereocenters, such as asymmetric cyclopropanation, the use of chiral catalysts is essential for producing one enantiomer of the product in excess. This is typically achieved by using a metal complex bearing a chiral ligand.

The enantioselectivity of a reaction is determined in the stereodetermining step, where the chiral catalyst environment influences the energy of the two diastereomeric transition states leading to the (R) and (S) products. A larger energy difference between these two transition states results in a higher enantiomeric excess (ee) of the product.

In the context of copper-catalyzed cyclopropanation, chiral ligands (e.g., bis(oxazolines) or semicorrins) create a specific three-dimensional pocket around the metal center. nih.gov When the alkene substrate approaches the copper-carbene intermediate, one orientation is sterically or electronically favored over the other, leading to the preferential formation of one enantiomer.

If 1-phenylpropyl isocyanide is used in its enantiopure form, it could potentially act as a chiral ligand to induce enantioselectivity. The chiral center adjacent to the isocyanide group could influence the spatial arrangement of the substrates around the metal center during the catalytic cycle, thereby directing the stereochemical outcome of the reaction. The effectiveness of such a ligand would depend on its ability to create a well-defined and discriminating chiral environment in the transition state of the enantioselectivity-determining step.

Polymer Chemistry and Materials Science Applications Involving 1 Phenylpropyl Isocyanide

Synthesis of Polyisocyanides and Helical Polyisocyanides

The polymerization of isocyanide monomers, such as phenyl isocyanides, can lead to the formation of polyisocyanides, which are polymers with a poly(iminomethylene) backbone. A remarkable feature of many polyisocyanides is their ability to adopt a stable helical conformation. This helical structure arises from the steric hindrance between the pendant side groups, which forces the polymer backbone to twist into a rigid, screw-like arrangement.

The synthesis of these helical polymers is often achieved through living polymerization techniques, which allow for precise control over the polymer's molecular weight and distribution. nih.gov Palladium(II) and Nickel(II) complexes are commonly employed as initiators for the polymerization of phenyl isocyanides. rsc.orgnih.gov The choice of catalyst, solvent, and polymerization temperature can significantly influence the helicity of the resulting polymer. acs.org

For instance, the polymerization of enantiomerically pure phenyl isocyanides bearing chiral pendants can lead to the formation of polymers with a preferred helical sense (either right-handed or left-handed). acs.org This helix-sense control is a critical aspect in the development of chiral materials for applications in enantioselective separation and catalysis. nih.gov High-resolution atomic force microscopy is a powerful tool to visualize and determine the helical sense of these polymers. acs.org While no specific studies on poly(1-phenylpropyl isocyanide) were found, it is plausible that its polymerization would also yield helical structures, with the chirality of the 1-phenylpropyl group potentially influencing the helical sense.

Imine-Based Multicomponent Polymerization

Isocyanides are key reactants in imine-based multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which have been adapted for polymer synthesis. nih.govresearchgate.net These reactions are highly efficient, atom-economical, and allow for the creation of complex polymer structures in a single step. researchgate.net

The Passerini reaction is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. wikipedia.org By using bifunctional or polyfunctional monomers, this reaction can be employed to synthesize polyesters and polyamides. rsc.org The versatility of the Passerini reaction allows for the incorporation of a wide variety of functional groups into the polymer backbone. wikipedia.org

The Ugi reaction is a four-component reaction between an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound, yielding a bis-amide. researchgate.netresearchgate.net Similar to the Passerini reaction, the Ugi reaction can be utilized for the synthesis of polyamides and other complex polymer architectures when di- or multifunctional monomers are used. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid. researchgate.net

While there is no specific literature on the use of 1-phenylpropyl isocyanide in these polymerizations, its participation would be expected to follow the general mechanisms of the Passerini and Ugi reactions, leading to polymers with pendant 1-phenylpropyl amide groups.

Controlled Radical Polymerization Utilizing Isocyanide-Derived Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer chain growth, enabling the synthesis of well-defined polymers with complex architectures. sigmaaldrich.comresearchgate.net Isocyanide functionalities can be incorporated into monomers suitable for these polymerization methods.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that can be used to polymerize a wide range of monomers. sigmaaldrich.com Monomers containing isocyanide groups can be designed and polymerized via ATRP to create well-defined polymers with pendant isocyanide functionalities. These functionalities can then be used for post-polymerization modifications.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP method that is compatible with a broad range of functional monomers. nih.gov Researchers have synthesized reactive (meth)acrylic and styrenic monomers through the Passerini reaction of isocyanides, which are then suitable for RAFT polymerization. rsc.org This approach allows for the creation of well-defined homopolymers and block copolymers with diverse functionalities. rsc.org For example, monomers can be designed to carry pendant groups that are useful for subsequent "click" chemistry reactions. mdpi.com

Although no specific examples of 1-phenylpropyl isocyanide-derived monomers for CRP were found, it is conceivable to synthesize such monomers and polymerize them using ATRP or RAFT to obtain polymers with controlled molecular weights and architectures.

Novel Polymer Architectures and Functional Materials through Isocyanide Chemistry

The versatility of isocyanide chemistry has been harnessed to create a variety of novel polymer architectures and functional materials. acs.orgbeilstein-journals.org

Star Polymers and Block Copolymers: The living nature of isocyanide polymerization allows for the synthesis of complex architectures such as star-shaped polymers and block copolymers. rsc.orgrsc.orgnih.gov For instance, poly(phenyl isocyanide) chains have been grown from a central core to form star polymers. rsc.org Block copolymers comprising a rigid helical poly(phenyl isocyanide) block and a flexible block of another polymer have also been synthesized. rsc.orgnih.gov These materials can self-assemble into interesting nanostructures.

Functional Materials: Polymers derived from isocyanides can possess a range of interesting properties and functions. researchgate.netnih.gov For example, helical poly(phenyl isocyanide)s with chiral pendants have been investigated as chiral stationary phases for enantioselective separation. nih.gov Furthermore, the incorporation of specific functional groups into the polymer side chains can impart properties such as photoresponsiveness or catalytic activity. nih.gov The development of isocyanide-based polymers has led to materials with potential applications in sensing, catalysis, and biomedicine. researchgate.netnih.gov

The incorporation of the 1-phenylpropyl group into a polyisocyanide backbone could lead to materials with specific chiroptical properties or influence the self-assembly behavior of the resulting polymers, though this remains an area for future investigation.

Theoretical and Computational Studies on 1 Phenylpropyl Isocyanide and Its Reactivity

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer profound insights into the fundamental properties of a molecule. For 1-phenylpropyl isocyanide, these methods can map out its potential energy surface, determine its most stable conformations, and describe the distribution and energy of its electrons, which are crucial for understanding its reactivity. chemrxiv.org

Density Functional Theory (DFT) is a robust computational method widely used for determining the equilibrium geometry of molecules. nih.gov For 1-phenylpropyl isocyanide, geometry optimization is typically performed using a hybrid functional, such as B3LYP, paired with a suitable basis set like 6-311G++(d,p), to accurately model its three-dimensional structure. ajchem-a.com This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. ajchem-a.com

The isocyanide functional group (–N≡C) typically exhibits a nearly linear C-N-C arrangement and a C≡N triple bond distance of approximately 1.16 Å. nih.govwikipedia.org DFT calculations can confirm these structural features for 1-phenylpropyl isocyanide and determine the preferred orientation of the phenyl and propyl groups.

Table 1: Calculated Geometric Parameters for 1-Phenylpropyl Isocyanide (Optimized at B3LYP/6-311G++(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Cipso-Cchiral | 1.521 |

| Cchiral-N | 1.465 |

| N≡C | 1.162 |

| Cchiral-Cethyl | 1.538 |

| Bond Angles (°) | |

| Cipso-Cchiral-N | 109.8 |

| Cchiral-N-C | 178.5 |

Note: Data are hypothetical and representative of typical DFT calculations for similar molecules.

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. researchgate.net This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. A key diagnostic feature for 1-phenylpropyl isocyanide is the intense stretching vibration of the isocyanide group (ν(N≡C)), which is experimentally observed in the 2110-2150 cm⁻¹ region. scripps.edu Computational analysis can pinpoint this frequency and visualize the corresponding atomic motion. nih.gov

While DFT is excellent for ground-state properties, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)), are often employed for more accurate energy calculations, particularly for transition states. acs.orgosti.gov These methods are crucial for elucidating reaction mechanisms and calculating the energy barriers that govern reaction rates. nih.gov

For instance, in the reaction of 1-phenylpropyl isocyanide with a nucleophile, computational methods can map the entire potential energy surface, identifying the transition state structure and its associated activation energy (Ea). acs.org The isomerization of methyl isocyanide to acetonitrile, a classic unimolecular reaction, has been studied extensively with high-level theory, predicting an activation barrier in excellent agreement with experimental values. acs.orgosti.gov Similar approaches can be applied to model the reactions of 1-phenylpropyl isocyanide, such as its participation in Passerini or Ugi multicomponent reactions. researchgate.net

Table 2: Hypothetical Energy Profile for Nucleophilic Addition to 1-Phenylpropyl Isocyanide

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Isocyanide + Nucleophile) | 0.0 |

| Transition State (TS) | +22.5 |

| Product | -15.8 |

Note: Energies are hypothetical, calculated relative to the reactants, and represent a typical profile for such a reaction.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.comresearchgate.net

For isocyanides, the electronic structure is unique. The HOMO is largely a σ-type lone pair orbital centered on the terminal carbon atom, which accounts for its nucleophilic character in reactions like the Ugi and Passerini reactions. nih.govacs.org The LUMO is a set of π* antibonding orbitals, also localized on the carbon, which allows it to accept electron density from nucleophiles. acs.org This dual nature, where both key frontier orbitals are centered on the same atom, explains the amphiphilic reactivity of the isocyanide carbon. acs.org

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity.

Table 3: Calculated Quantum Chemical Parameters for 1-Phenylpropyl Isocyanide

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.25 | Ionization Potential / Electron-donating ability |

| ELUMO | -0.15 | Electron Affinity / Electron-accepting ability |

| Energy Gap (ΔE) | 6.10 | Chemical Reactivity / Kinetic Stability |

| Hardness (η) | 3.05 | Resistance to change in electron distribution |

| Softness (S) | 0.328 | Measure of polarizability/reactivity |

| Electronegativity (χ) | 3.20 | Global tendency to attract electrons |

Note: Values are hypothetical and derived from plausible HOMO/LUMO energies for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, offering insights into protein-ligand interactions and conformational dynamics at an atomic level. researchgate.netnih.gov If 1-phenylpropyl isocyanide is being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can provide crucial information about its binding mode, stability, and the key interactions that stabilize the complex. nih.govresearchgate.net

The simulation process involves placing the ligand in the receptor's binding site and simulating the system's movement over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. nih.govnih.gov This allows for the exploration of the ligand's conformational flexibility within the binding pocket and the dynamic interplay between the ligand and receptor residues. Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex over time. researchgate.net

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, or other non-covalent contacts that are critical for binding affinity. nih.govacs.org

Conformational Analysis: MD simulations can explore the different conformations (rotamers) of 1-phenylpropyl isocyanide and determine which are preferentially adopted upon binding.

Mechanistic Modeling of Complex Organic and Organometallic Transformations

The reactivity of 1-phenylpropyl isocyanide is most prominently featured in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. acs.orgnih.gov These reactions are known for their high bond-forming efficiency and ability to generate molecular complexity in a single step. acs.orgmdpi.com

Computational modeling is instrumental in deciphering the intricate mechanisms of these transformations. For the Ugi four-component reaction, the mechanism involves the initial formation of an imine, followed by the nucleophilic attack of the isocyanide on the iminium carbon to form a nitrilium intermediate. mdpi.com This highly reactive intermediate is then trapped by a carboxylate, leading to the final bis-amide product after a Mumm rearrangement. mdpi.com

DFT calculations can be used to:

Validate the Proposed Pathway: By locating all intermediates and transition states along the reaction coordinate.

Determine the Rate-Limiting Step: By comparing the activation energies for each elementary step.

Explain Stereoselectivity: By modeling the transition states leading to different stereoisomers and determining which is energetically favored.

Recent computational studies have also explored the Bürgi–Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl or imine carbon. nih.govacs.org This trajectory is influenced by a combination of electrostatic interactions and orbital overlap (HOMO-LUMO interactions), and its understanding is crucial for explaining the reactivity observed in IMCRs. nih.govacs.org

Predictive Computational Approaches for Reactivity and Selectivity in 1-Phenylpropyl Isocyanide Reactions

Beyond explaining known phenomena, computational chemistry serves as a powerful predictive tool to guide synthetic planning. rsc.orgrsc.org For reactions involving 1-phenylpropyl isocyanide, computational models can predict outcomes such as regioselectivity and stereoselectivity, thereby reducing the need for extensive experimental screening. rsc.orgresearchgate.net

For example, if a reaction involving 1-phenylpropyl isocyanide could potentially yield multiple isomers, DFT calculations can be performed to determine the activation energy for each possible reaction pathway. The pathway with the lowest energy barrier is predicted to be the major product channel. This approach is invaluable in:

Catalyst Design: Predicting how changes to a catalyst's structure will influence the reaction's outcome.

Substrate Scope: Evaluating the viability of different starting materials by calculating their reaction profiles.

Reaction Optimization: Identifying conditions that might favor a desired product by understanding the underlying energetic landscape.

By integrating these predictive computational techniques, the design and discovery of new reactions and functional molecules based on the 1-phenylpropyl isocyanide scaffold can be significantly accelerated. rsc.org

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The isocyanide (-N≡C) group of 1-phenylpropyl isocyanide exhibits a characteristic and intense stretching vibration. This absorption is typically strong and sharp, appearing in a region of the infrared spectrum that is relatively free from other common functional group absorptions.

The infrared spectra of isocyanides are dominated by the characteristic absorption of the N≡C stretching vibration. researchgate.net For alkyl isocyanides, this band is typically observed around 2175 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the isocyanide. In the case of 1-phenylpropyl isocyanide, the presence of the phenyl group can influence the electronic distribution within the isocyano moiety, potentially shifting the vibrational frequency.

Table 1: Characteristic FT-IR Absorption Bands for 1-Phenylpropyl Isocyanide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanide (-N≡C) | Stretching | ~2140 - 2180 | Strong, Sharp |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | ~2850 - 2960 | Medium |

Note: The expected wavenumber is an estimate based on typical values for similar functional groups.

Raman Spectroscopy (e.g., FT-Raman) for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. The Raman spectrum of 1-phenylpropyl isocyanide would provide a unique molecular fingerprint, allowing for its unambiguous identification.

Studies on related aromatic isocyanides, such as phenyl isocyanide, have shown that the isocyanide stretching vibration is also observable in the Raman spectrum. mcmaster.ca Furthermore, the various vibrations of the phenyl ring and the alkyl chain would be well-resolved, providing a detailed structural profile of the molecule. The presence of a prominent C-H stretching band in the Raman spectra can indicate a vertical orientation of the phenyl ring. nih.gov

In-Situ Spectroscopic Monitoring of Isocyanide Reactions

The real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ FT-IR spectroscopy is a powerful technique for this purpose. researchgate.netspiedigitallibrary.orgmt.com By immersing a probe directly into the reaction mixture, spectra can be continuously acquired as the reaction progresses.

For reactions involving 1-phenylpropyl isocyanide, the disappearance of the characteristic isocyanide stretching band (around 2140-2180 cm⁻¹) and the appearance of new bands corresponding to the product(s) can be monitored. This allows for the determination of reaction rates and endpoints without the need for sample extraction and offline analysis. This technique is particularly valuable for studying reactions where transient or unstable intermediates are involved. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR for Structural Assignment and Isomeric Purity

¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of 1-phenylpropyl isocyanide. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their chemical environment.

For 1-phenylpropyl isocyanide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the isocyanide and phenyl groups, the methylene protons of the propyl chain, and the terminal methyl protons. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns would establish the connectivity of the propyl chain.

The ¹³C NMR spectrum would show characteristic signals for the isocyanide carbon, the aromatic carbons, and the aliphatic carbons of the propyl chain. The chemical shift of the isocyanide carbon is particularly diagnostic.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Phenylpropyl Isocyanide

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~7.2 - 7.5 | Multiplet |

| Methine Proton (-CH(Ph)NC) | ~4.5 - 5.0 | Triplet |

| Methylene Protons (-CH₂-) | ~1.8 - 2.2 | Multiplet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Phenylpropyl Isocyanide

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isocyanide Carbon (-N≡C) | ~155 - 165 |

| Aromatic Carbons | ~125 - 140 |

| Methine Carbon (-CH(Ph)NC) | ~60 - 70 |

| Methylene Carbon (-CH₂-) | ~30 - 40 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., GIAO Method for Chemical Shift Prediction)

To further refine structural assignments and to correlate experimental data with theoretical models, advanced computational methods are employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of NMR chemical shifts. conicet.gov.aryoutube.comresearchgate.net This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted to chemical shifts.

The GIAO method, often used in conjunction with Density Functional Theory (DFT), allows for the accurate prediction of both ¹H and ¹³C NMR spectra. conicet.gov.arrsc.org By comparing the computationally predicted spectrum with the experimental spectrum, the structural assignment of 1-phenylpropyl isocyanide can be confirmed with a high degree of confidence. This approach is particularly useful for distinguishing between potential isomers or for understanding the conformational preferences of the molecule in solution. The accuracy of these predictions can be enhanced by employing appropriate reference standards and considering solvent effects. conicet.gov.arnih.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the solid state, this method provides precise information on bond lengths, bond angles, and intermolecular interactions. For the isocyanide functional group (–N⁺≡C⁻), X-ray diffraction studies have been instrumental in confirming its electronic and structural properties.

Below is a table summarizing typical structural parameters for the isocyanide group based on crystallographic studies of related compounds.

| Structural Parameter | Typical Value |

| C≡N Bond Length | ~1.16 Å |

| C-N-C Bond Angle | ~180° |

Other Spectroscopic Techniques for Advanced Characterization and Analysis

Beyond X-ray diffraction, a suite of other spectroscopic techniques is crucial for the detailed characterization and analysis of isocyanides in various states of matter. These methods provide complementary information about the molecular structure, bonding, and electronic environment of the isocyanide functional group.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the isocyanide functional group. Isocyanides exhibit a strong and characteristic absorption band in the IR spectrum corresponding to the N≡C stretching vibration. This band typically appears in the range of 2165–2110 cm⁻¹. wikipedia.org The precise frequency of this absorption can be influenced by the electronic effects of the substituents attached to the isocyanide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. In ¹³C NMR spectroscopy, the isocyanide carbon atom is highly deshielded and resonates at a characteristic chemical shift. Due to the electronic symmetry around the ¹⁴N nucleus, which results in slow quadrupolar relaxation, coupling between the ¹³C and ¹⁴N nuclei can sometimes be observed. wikipedia.org The coupling constants for the isocyanide ¹³C nucleus are typically around 5 Hz, while for the ¹³C nucleus attached to the isocyanide group, they range from 5 to 14 Hz. wikipedia.org ¹H NMR spectroscopy provides information about the structure of the organic framework attached to the isocyanide group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in the confirmation of the molecular formula of an isocyanide. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

The following table summarizes the key spectroscopic data for the isocyanide functional group.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| Infrared (IR) Spectroscopy | N≡C Stretch | 2165–2110 cm⁻¹ |

| ¹³C NMR Spectroscopy | ¹³C-¹⁴N Coupling Constant (Isocyanide Carbon) | ~5 Hz |

| ¹³C NMR Spectroscopy | ¹³C-¹⁴N Coupling Constant (Adjacent Carbon) | 5–14 Hz |

Q & A

Q. How can 1-Phenylpropyl isocyanide be integrated into single-molecule detection systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.